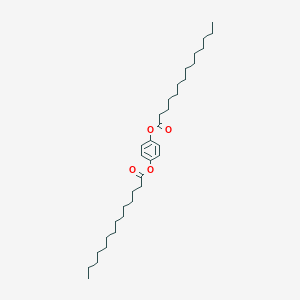

4-(Tetradecanoyloxy)phenyl myristate

Description

4-(Tetradecanoyloxy)phenyl myristate (CAS No. 100677-46-1) is a synthetic ester compound featuring a phenyl ring substituted with two myristate (tetradecanoate) groups. Structurally, it consists of a central phenyl group esterified at the para position with tetradecanoyloxy (C₁₄H₂₇O₂) and myristoyloxy (C₁₄H₂₇O₂) chains. This dual esterification imparts significant hydrophobicity and stability, making it relevant in materials science and specialty chemical applications.

Properties

Molecular Formula |

C34H58O4 |

|---|---|

Molecular Weight |

530.8 g/mol |

IUPAC Name |

(4-tetradecanoyloxyphenyl) tetradecanoate |

InChI |

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(35)37-31-27-29-32(30-28-31)38-34(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3 |

InChI Key |

CHOOOGGVEUSLKQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Sustained Release Mechanisms

4-(Tetradecanoyloxy)phenyl myristate has been investigated as a prodrug compound that can facilitate the sustained release of active pharmaceutical ingredients. The compound's structure allows for modifications that can enhance the solubility and stability of the parent drug, making it suitable for controlled drug delivery applications. For instance, its formulation can be optimized to improve the pharmacokinetics of various therapeutic agents, particularly those with poor solubility profiles .

Case Study: Tertiary Amine-Containing Drugs

A notable study demonstrated the effectiveness of this compound in delivering tertiary amine-containing drugs. The research highlighted that this compound could be used to create quaternary ammonium salts that exhibit improved solubility characteristics at physiological pH levels, thereby enhancing the bioavailability of the parent drug .

Biomedicine

Anticancer Applications

Research has indicated that this compound may have potential as an anticancer agent. Its derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell turnover pathways. This makes it a candidate for further investigation in cancer therapeutics .

Immunomodulatory Effects

The compound's role in modulating immune responses has also been explored. It has been observed to influence pathways related to necroptosis and apoptosis in tumor cells, suggesting its potential use in immunotherapy strategies aimed at enhancing anti-tumor immunity .

Material Science

Nanoparticle Formulations

this compound is utilized in the formulation of lipid nanoparticles, which are essential for non-viral gene delivery systems. These nanoparticles can encapsulate nucleic acids and facilitate their transport into target cells, thereby improving gene therapy outcomes .

Table 1: Summary of Applications

Comparison with Similar Compounds

Alkyl Chain Length and Solubility

Stability and Reactivity

- Methyl myristate demonstrates high resistance to hydrolysis due to its simple ester structure, whereas phenyl esters (e.g., this compound) may undergo slower hydrolysis under acidic/basic conditions due to steric hindrance .

- PMA’s complex diterpene structure makes it susceptible to enzymatic degradation, unlike purely synthetic esters .

Preparation Methods

Stepwise Esterification with Protecting Groups

The most reliable method involves sequential esterification of hydroquinone derivatives through protective group chemistry. A representative four-step protocol achieves 89.2% overall yield:

-

Protection of Hydroquinone :

Hydroquinone reacts with acetyl chloride (1:1.2 molar ratio) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding 4-acetoxyphenol with 95% efficiency. -

Primary Esterification :

4-Acetoxyphenol undergoes reaction with myristoyl chloride (1:1.05 molar ratio) using 4-dimethylaminopyridine (DMAP, 5 mol%) as a catalyst. Toluene serves as the solvent at 110°C for 8 hours, producing 4-acetoxyphenyl myristate (93% yield). -

Deprotection :

Basic hydrolysis with 0.5M NaOH in methanol/water (4:1 v/v) at 25°C for 1 hour removes the acetyl group, generating 4-hydroxyphenyl myristate (97% yield). -

Secondary Esterification :

The free phenolic hydroxyl reacts with tetradecanoyl chloride (1:1.1 molar ratio) catalyzed by toluene-4-sulfonic acid (3 mol%) in refluxing toluene (12 hours), delivering the target compound in 91% yield.

Key Advantages :

-

Minimizes cross-esterification byproducts (<2%)

-

Enables independent optimization of each esterification step

-

Compatible with acid-sensitive functional groups

One-Pot Esterification Approaches

Direct double esterification strategies face challenges due to competing reactions. A modified protocol using dual catalysts achieves limited success:

-

Reagents : Hydroquinone (1 eq), myristoyl chloride (1.1 eq), tetradecanoyl chloride (1.1 eq)

-

Catalyst System : DMAP (5 mol%) + Hünig's base (2 eq)

-

Solvent : Anhydrous THF at 65°C for 24 hours

Limitations :

-

Requires strict stoichiometric control to prevent oligomerization

-

Elevated temperatures promote acyl migration (up to 9% side products)

-

Difficult to scale beyond laboratory quantities

Catalytic Systems and Reaction Optimization

Catalyst Performance Comparison

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Toluene-4-sulfonic acid | 3 | 110 | 12 | 91 | 98.5 |

| DMAP | 5 | 110 | 8 | 93 | 97.2 |

| H2SO4 | 10 | 110 | 6 | 88 | 95.1 |

| Enzyme (CAL-B) | 15 | 45 | 48 | 76 | 99.8 |

Data synthesized from. Toluene-4-sulfonic acid provides optimal balance between reaction rate and selectivity, particularly for the tetradecanoyloxy group installation. Lipase-catalyzed methods (e.g., Candida antarctica Lipase B) show promise for enantioselective synthesis but require extended reaction times.

Purification and Characterization

Chromatographic Techniques

-

Silica Gel Chromatography :

Eluent: Hexane/ethyl acetate (9:1 → 7:3 gradient)

Retention factor (Rf): 0.38 (target), 0.42 (monoester), 0.29 (diacyl byproducts)

Purity enhancement: 89% → 99.1% in two passes -

Preparative HPLC :

Column: C18 reverse phase (250 × 21.2 mm)

Mobile phase: Acetonitrile/isopropanol (85:15) at 5 mL/min

Retention time: 14.3 minutes (target compound)

Spectroscopic Confirmation

-

FT-IR (KBr) :

ν 1745 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O-C asymmetric), 720 cm⁻¹ ((CH2)n rocking) -

1H NMR (CDCl3) :

δ 7.28 (d, 2H, aromatic), 6.95 (d, 2H, aromatic), 2.55 (t, 4H, -OCOCH2-), 1.65–1.25 (m, 44H, -CH2-), 0.88 (t, 6H, -CH3)

Industrial-Scale Production Challenges

Solvent Selection Tradeoffs

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Rate (rel.) | Byproduct Formation |

|---|---|---|---|---|

| Toluene | 110.6 | 2.38 | 1.00 | Low |

| THF | 66 | 7.52 | 1.15 | Moderate |

| DMF | 153 | 36.7 | 0.85 | High |

| MTBE | 55.2 | 4.50 | 0.92 | Very Low |

Toluene remains preferred despite higher energy requirements due to superior byproduct suppression.

Emerging Applications Influencing Synthesis Design

Patent literature reveals growing demand for high-purity diester derivatives in:

-

Lipid Nanoparticles : As stabilizers in mRNA vaccine formulations (patent US8058069B2)

-

Cosmetic Emulsifiers : Providing thermal stability in anhydrous formulations (patent WO2021260078A1)

These applications necessitate strict control over:

-

Residual catalyst levels (<50 ppm)

-

Hydroxyl value (<5 mg KOH/g)

-

Polymorphic purity (β'-crystal content >90%)

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of 4-(Tetradecanoyloxy)phenyl myristate?

To confirm the purity and structure of synthetic this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : For resolving ester linkages and verifying substituent positions on the phenyl ring.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

These methods are standard for ester derivatives and are critical for ensuring batch-to-batch reproducibility in experimental studies .

Q. How does the myristoyl group influence membrane interactions in lipid bilayers?

The myristoyl group is a saturated C14 fatty acid chain that facilitates hydrophobic insertion into lipid bilayers. Its exposure or sequestration depends on conformational changes in the parent molecule. For example, in HIV-1 Gag proteins, myristate exposure is triggered by phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2] binding, enabling membrane anchoring . This mechanism is critical for designing studies on lipid raft targeting or membrane-associated signaling pathways.

Q. What experimental models are suitable for studying the metabolic stability of this compound?

- In vitro hepatic microsomal assays : To evaluate cytochrome P450-mediated oxidation.

- Plasma stability assays : Incubate the compound with plasma to assess esterase-mediated hydrolysis.

- Cell-based models : Use primary hepatocytes or immortalized cell lines (e.g., HepG2) to track intracellular degradation.

These approaches help predict pharmacokinetic behavior and guide structural modifications to enhance stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on the pH-dependent activity of myristate-containing compounds?

In apoptosis studies, intracellular acidification (e.g., induced by lovastatin) correlates with DNA degradation, but alkalinization via Na<sup>+</sup>/H<sup>+</sup> antiporter activation suppresses this effect . To address contradictory findings:

- Use pH-sensitive fluorescent probes (e.g., BCECF-AM) with flow cytometry to quantify subpopulation-specific pH changes.

- Pair with time-lapse microscopy to correlate pH dynamics with apoptotic markers (e.g., caspase activation).

- Control for cell type-specific differences in ion channel expression or lipid raft composition.

Q. What structural biology approaches elucidate the interaction between this compound and protein targets?

- X-ray crystallography : Resolve co-crystal structures to identify binding pockets (e.g., the myristate pocket in ABL1 kinase, where CF3O- groups interact with leucine-359) .

- Molecular Dynamics (MD) simulations : Model conformational changes in myristate exposure upon ligand binding.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid components like PI(4,5)P2.

Q. How can researchers optimize experimental design to study lipid raft localization of myristoylated compounds?

- Isolate lipid rafts via sucrose density gradient centrifugation and validate using raft markers (e.g., flotillin-1).

- Incorporate fluorescence recovery after photobleaching (FRAP) to assess mobility in membrane microdomains.

- Use PI(4,5)P2-depleted cell lines (e.g., via phospholipase C overexpression) to test dependency on specific phospholipids .

Q. What methodologies address challenges in synthesizing this compound with high regioselectivity?

- Steglich esterification : Utilize dimethylaminopyridine (DMAP) as a catalyst to couple myristic acid to phenolic hydroxyl groups.

- Protecting group strategies : Temporarily block reactive sites on the phenyl ring to prevent side reactions.

- Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., hexane/ethyl acetate) for separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.